Ethyl 3-hydroxy-2,2-dimethylbutanoate

Description

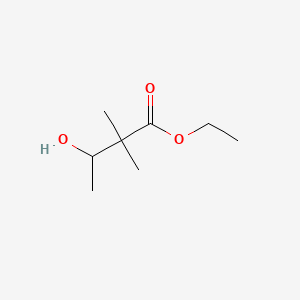

Ethyl 3-hydroxy-2,2-dimethylbutanoate (C₈H₁₆O₃) is a branched-chain hydroxy ester characterized by a hydroxyl group at the third carbon and two methyl groups at the second carbon of the butanoate backbone. Its molecular weight is 160.21 g/mol, with CAS registry numbers 69737-23-1 and 7505-94-4 . This compound has been identified in natural sources, such as Diplopterys pubipetala leaf extracts, where it constitutes 4.05% of the volatile fraction .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxy-2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5-11-7(10)8(3,4)6(2)9/h6,9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZVLAWBYJYWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7505-94-4 | |

| Record name | NSC402035 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Comparison with Similar Compounds

Key Observations:

Substituent Position: The position of hydroxyl and methyl groups significantly impacts polarity. For example, this compound has higher polarity than Ethyl 3,3-dimethylbutanoate due to the hydroxyl group .

Functional Groups: The presence of an acetyl group in Ethyl 2-acetyl-3-methylbutanoate introduces ketone functionality, enhancing its reactivity in pharmaceutical synthesis .

Molecular Weight: Ethyl 3-hydroxy-3-methylbutanoate and Ethyl 2-hydroxy-3-methylbutanoate share the same molecular formula (C₇H₁₄O₃) but differ in substituent arrangement, leading to distinct physicochemical behaviors .

Physical and Chemical Properties

Limited data from the evidence suggests:

- Ethyl 3-hydroxy-3-methylbutanoate has a dynamic viscosity of 3.29 mPa·s and a water solubility (log S) of -0.82, reflecting moderate hydrophilicity .

- This compound likely has lower volatility compared to non-hydroxylated analogues due to hydrogen bonding .

Q & A

Q. What are the common synthetic routes for Ethyl 3-hydroxy-2,2-dimethylbutanoate, and what purification methods are typically employed?

- Methodological Answer : this compound can be synthesized via multi-step reactions involving esterification, reduction, or substitution. For example, analogous compounds (e.g., methyl esters) are synthesized by suspending precursors like methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride in dichloroethane, followed by addition of benzaldehyde and sodium triacetoxyhydroborate under nitrogen . Purification often employs reverse-phase C18 column chromatography (using acetonitrile/water) or silica gel column chromatography (hexane/ethyl acetate) to isolate high-purity products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- HPLC and LCMS : To determine retention times and confirm molecular weight .

- <sup>1</sup>H-NMR : For structural elucidation; e.g., signals for methyl groups (δ ~1.02 ppm) and hydroxyl protons (δ ~3.86–3.89 ppm) in related compounds .

- Dynamic viscosity and water solubility measurements : To assess physicochemical properties using methods like the Crippen or Joback approaches .

Q. What thermodynamic properties (e.g., evaporation enthalpy, melting point) are critical for storage and handling of this compound?

- Methodological Answer : Critical properties include:

- Standard evaporation enthalpy : Reported as 52.3 kJ/mol (NIST) or 53.6 kJ/mol (McGowan method), requiring validation via differential scanning calorimetry (DSC) .

- Melting point : Dependent on purity; impurities from incomplete purification (e.g., residual solvents) may lower observed values.

Advanced Research Questions

Q. How can researchers address discrepancies in reported thermodynamic properties (e.g., evaporation enthalpy) for this compound?

- Methodological Answer : Discrepancies arise from differing computational models (e.g., NIST vs. McGowan). To resolve:

Validate experimental conditions (e.g., controlled humidity, inert atmosphere).

Cross-reference with gas chromatography–mass spectrometry (GC-MS) data for purity checks.

Use quantum mechanical calculations (e.g., DFT) to model molecular interactions .

Q. What strategies are effective for enantioselective synthesis or separation of this compound stereoisomers?

- Methodological Answer : Enantioselective synthesis can leverage chiral catalysts (e.g., Ru-TsDPEN complexes) optimized for β-hydroxy esters. For separation:

- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

Q. How does the hydroxyl group in this compound influence its reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The hydroxyl group enhances hydrogen-bonding interactions, stabilizing transition states in reactions like esterification or phosphorylation. For example:

Q. What are the challenges in reconciling computational predictions (e.g., logP) with experimental data for this compound?

- Methodological Answer : Discrepancies in logP (e.g., Crippen method vs. experimental shake-flask assays) arise from solvent polarity and ionization effects. Mitigation strategies:

- Ionic liquid-assisted partitioning : To minimize ionization artifacts.

- QSAR modeling : Incorporate descriptors like topological polar surface area (TPSA) for improved accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.